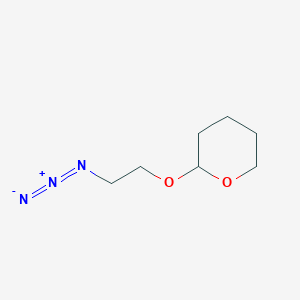
2-(2-Azidoethoxy)tetrahydropyran
Übersicht
Beschreibung
“2-(2-Azidoethoxy)tetrahydropyran” is a chemical compound with the molecular formula C7H13N3O2 . It has an average mass of 171.197 Da and a monoisotopic mass of 171.100784 Da .
Synthesis Analysis
The synthesis of tetrahydropyran derivatives, such as “2-(2-Azidoethoxy)tetrahydropyran”, involves several strategies based on typical retrosynthetic disconnections . These strategies include etherification, hetero-Diels-Alder cycloadditions, oxa-Michael reactions, palladium-catalyzed alkoxycarbonylations, oxymercurations, radical cyclizations, and ring-closing metathesis .
Molecular Structure Analysis
The molecular structure of “2-(2-Azidoethoxy)tetrahydropyran” consists of a tetrahydropyran ring with an azidoethoxy group attached . Tetrahydropyran is a six-membered ring containing five carbon atoms and one oxygen atom .
Chemical Reactions Analysis
Tetrahydropyran derivatives, including “2-(2-Azidoethoxy)tetrahydropyran”, can undergo various chemical reactions. These reactions include intramolecular hydroalkoxylation and hydroacyloxylation of unactivated olefins . Other reactions involve the addition of a Cu-O bond across the C-C double bond .
Wissenschaftliche Forschungsanwendungen
Synthesis of Neopeltolide
- Scientific Field : Organic Chemistry, Marine Drugs
- Application Summary : Tetrahydropyrans are structural motifs that are abundantly present in a range of biologically important marine natural products . Neopeltolide, a potent antiproliferative marine natural product, has been an attractive target compound for synthetic chemists because of its complex structure comprised of a 14-membered macrolactone embedded with a tetrahydropyran ring .
- Methods of Application : The synthesis involves the Hetero-Diels-Alder cycloaddition of certain compounds with 2-tosyloxyacetaldehyde by the action of Jacobsen’s chiral chromium(III) catalyst .
- Results or Outcomes : The synthesis provided the 2,6-cis-substituted tetrahydropyran-4-one in 83% yield with excellent diastereoselectivity .
Prins Cyclization
- Scientific Field : Organic Chemistry
- Application Summary : The Prins reaction has emerged as a powerful technique in the stereoselective synthesis of the tetrahydropyran skeleton with various substituents . This strategy has further been successfully applied in the total synthesis of bioactive macrocycles and related natural products .
- Methods of Application : The Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans has been developed over the last twenty years .
- Results or Outcomes : The Prins cyclization has led to the efficient construction of THP rings and has been employed in the total synthesis of natural products .
Safety And Hazards
Zukünftige Richtungen
Tetrahydropyrans are structural motifs that are abundantly present in a range of biologically important marine natural products . Therefore, the development of efficient and versatile methods for the synthesis of tetrahydropyran derivatives, including “2-(2-Azidoethoxy)tetrahydropyran”, is of significant interest . This could have a significant impact on chemical biology and drug discovery in the forthcoming decades .
Eigenschaften
IUPAC Name |
2-(2-azidoethoxy)oxane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3O2/c8-10-9-4-6-12-7-3-1-2-5-11-7/h7H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAUCTOALORWJCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)OCCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80733586 | |
| Record name | 2-(2-Azidoethoxy)oxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80733586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Azidoethoxy)tetrahydropyran | |
CAS RN |
835625-50-8 | |
| Record name | 2-(2-Azidoethoxy)oxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80733586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


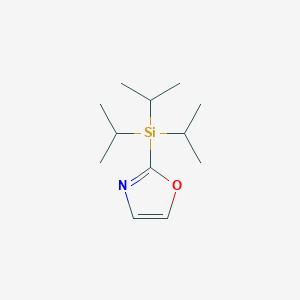
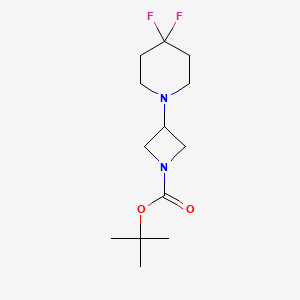
![Methyl 5-chloro-3-(trifluoromethyl)benzo[b]thiophene-2-carboxylate](/img/structure/B1398016.png)
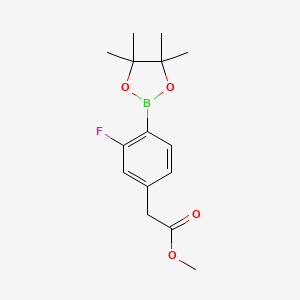
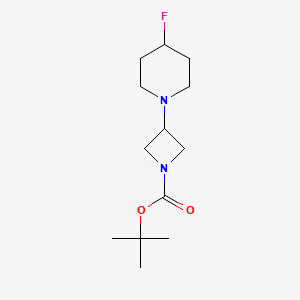
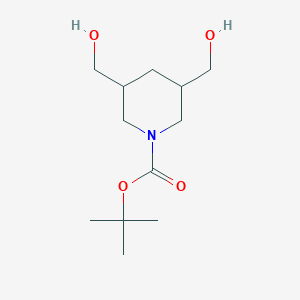
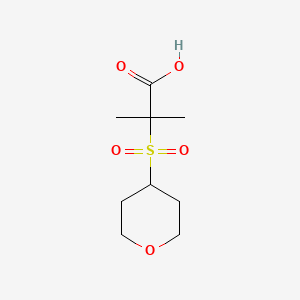
![6-Bromo-3-methyl-3h-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B1398027.png)
![(1R,3s,5S)-tert-Butyl 3-((tert-butoxycarbonyl)amino)-6-oxabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B1398028.png)


![2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzo[d]oxazole](/img/structure/B1398032.png)
![2-Bromo-7,8,9,10-tetrahydrocyclohepta[b]indol-6(5h)-one](/img/structure/B1398034.png)